molecular formula C9H16ClNO3 B1403797 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride CAS No. 1389264-26-9

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride

Katalognummer: B1403797
CAS-Nummer: 1389264-26-9
Molekulargewicht: 221.68 g/mol
InChI-Schlüssel: SHYQVAFUHDAGCS-OPZYXJLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a combination of oxygen and nitrogen atoms within a bicyclic framework, which contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a combination of cyclization agents and specific reaction conditions to ensure the formation of the desired bicyclic structure.

    Introduction of Functional Groups: After forming the bicyclic core, functional groups such as the acetic acid moiety are introduced through various chemical reactions. This step may involve the use of reagents like acetic anhydride or acetyl chloride under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form. This is typically achieved by reacting the compound with hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Wissenschaftliche Forschungsanwendungen

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions, particularly those involving nitrogen and oxygen atoms.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target molecules with high affinity, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxalate
  • 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid sulfate

Uniqueness

3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride is unique due to its specific hydrochloride salt form, which imparts distinct solubility and stability properties. Compared to its oxalate and sulfate counterparts, the hydrochloride form may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1389264-26-9

Molekularformel

C9H16ClNO3

Molekulargewicht

221.68 g/mol

IUPAC-Name

2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7;/h6-8,10H,1-5H2,(H,11,12);1H/t6?,7-,8+;

InChI-Schlüssel

SHYQVAFUHDAGCS-OPZYXJLOSA-N

Isomerische SMILES

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O.Cl

SMILES

C1C(CC2COCC1N2)CC(=O)O.Cl

Kanonische SMILES

C1C(CC2COCC1N2)CC(=O)O.Cl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Reactant of Route 2
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Reactant of Route 3
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Reactant of Route 4
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride
Reactant of Route 6
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.